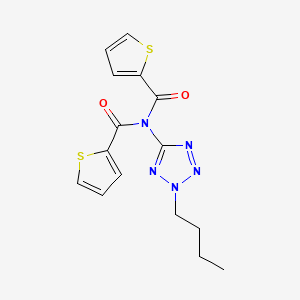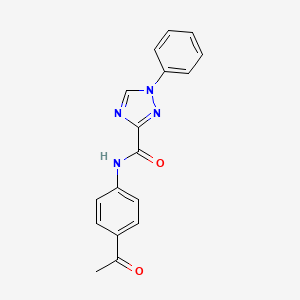![molecular formula C17H14ClN3O3 B4234732 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Descripción general
Descripción
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PMB-1 belongs to the class of benzamide derivatives and contains an oxadiazole moiety that imparts unique properties to the compound.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been found to disrupt the integrity of the cell membrane in fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to affect various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage in cancer cells. 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to inhibit the activity of ATP-binding cassette transporters, which are involved in drug resistance in cancer cells. Additionally, 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its potential cytotoxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide as a fluorescent probe for detecting metal ions in biological systems. Another area of research is the optimization of the synthesis method to yield higher purity and yield of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential use as a therapeutic agent for cancer and other diseases.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-7-12(18)9-13(14)17(22)19-10-15-20-16(21-24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMSPQGJDQGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4234664.png)
![4-ethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234668.png)
![3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4234675.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)

![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)